![molecular formula C19H14INO B115343 N-(1-Pyrenemethyl)iodoacetamide CAS No. 153534-76-0](/img/structure/B115343.png)
N-(1-Pyrenemethyl)iodoacetamide
Overview
Description
N-(1-Pyrenemethyl)iodoacetamide is an organic compound with the molecular formula C19H14INO. It is characterized by the presence of a pyrene moiety attached to an iodoacetamide group. This compound is notable for its applications in biochemical research, particularly in the study of protein interactions and signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyrenemethyl)iodoacetamide typically involves the reaction of 1-pyrenemethylamine with iodoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
1-Pyrenemethylamine+Iodoacetic acid→this compound
Industrial Production Methods: The key steps involve the preparation of 1-pyrenemethylamine and its subsequent reaction with iodoacetic acid under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(1-Pyrenemethyl)iodoacetamide primarily undergoes nucleophilic substitution reactions due to the presence of the iodoacetamide group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxides can react with this compound under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the pyrene moiety.
Reduction: Reducing agents such as sodium borohydride can reduce the iodoacetamide group to the corresponding amine.
Major Products:
Nucleophilic Substitution: The major products are typically substituted acetamides, where the iodine atom is replaced by the nucleophile.
Oxidation: Oxidation of the pyrene moiety can lead to the formation of pyrenequinones.
Reduction: Reduction of the iodoacetamide group results in the formation of N-(1-Pyrenemethyl)acetamide.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(1-Pyrenemethyl)iodoacetamide has the molecular formula C19H14INO and features a pyrene moiety, known for its strong fluorescent characteristics. The iodoacetamide group allows for selective reactions with thiol groups in proteins, particularly cysteine residues. This covalent binding mechanism provides a robust method for probing protein structure and dynamics, making PMIA an invaluable tool in biochemical studies .
Key Applications
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Protein Labeling
- PMIA is extensively used for labeling proteins to study their interactions and dynamics. The compound's ability to covalently bind to cysteine residues enables researchers to track protein behavior in various environments. For example, studies have shown that PMIA-labeled proteins can be analyzed using techniques such as fluorescence resonance energy transfer (FRET), allowing scientists to measure distances between labeled sites within proteins .
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Fluorescence Spectroscopy
- The fluorescence properties of PMIA make it a powerful probe for studying protein conformational changes. The compound exhibits long excited-state lifetimes (>100 nanoseconds), facilitating the formation of excimers when pyrene moieties are in proximity (6-10 Å). This property is exploited to detect conformational changes and subunit assembly in proteins, as well as to investigate processes such as actin polymerization .
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Structural Biology
- In structural biology, PMIA is employed to map protein structures and interactions. For instance, it has been used to label specific cysteine residues in proteins like TSG101cc, enabling detailed analysis through analytical ultracentrifugation and mass spectrometry. These studies provide insights into the structural stability of protein domains and their functional implications .
Case Study 1: Protein Folding Dynamics
A study utilized PMIA to label the coiled-coil domain of a tumor susceptibility protein, revealing critical information about its folding dynamics. The labeled proteins were subjected to size-exclusion chromatography (SEC), demonstrating consistent labeling efficiency and providing insights into the structural integrity of the protein under various conditions .
Case Study 2: Actin Polymerization Kinetics
Research involving actin monomers labeled with PMIA highlighted the changes in fluorescence upon polymerization. This allowed researchers to monitor the kinetics of actin filament formation effectively, showcasing PMIA's utility in studying cytoskeletal dynamics .
Mechanism of Action
The mechanism of action of N-(1-Pyrenemethyl)iodoacetamide involves the alkylation of thiol groups in cysteine residues of proteins. This alkylation prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine peptidases. The pyrene moiety allows for the visualization of these interactions through fluorescence, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Iodoacetamide: Similar to N-(1-Pyrenemethyl)iodoacetamide, iodoacetamide is an alkylating agent that inhibits cysteine peptidases by alkylating thiol groups. it lacks the fluorescent pyrene moiety.
Iodoacetic Acid: This compound also alkylates thiol groups but has a carboxylic acid group instead of an amide group, making it more reactive under acidic conditions.
Uniqueness: this compound is unique due to the presence of the pyrene moiety, which imparts fluorescent properties. This allows for the real-time observation of biochemical interactions, making it a powerful tool in both research and industrial applications .
Biological Activity
N-(1-Pyrenemethyl)iodoacetamide (NPMI) is a chemical compound notable for its applications in biochemical research, particularly in the study of protein dynamics and interactions. This article delves into its biological activity, mechanisms of action, and various applications, supported by relevant data and case studies.
Chemical Structure and Properties
NPMI has the molecular formula and features a pyrene moiety, which is a polycyclic aromatic hydrocarbon known for its fluorescent properties. The iodoacetamide group allows for selective reactions with thiol groups in proteins, making it a valuable tool for probing protein structure and dynamics .
NPMI acts primarily by covalently binding to cysteine residues in proteins. This labeling strategy is advantageous because it provides insights into protein conformational changes, folding dynamics, and interactions with other biomolecules. The fluorescence characteristics of the pyrene moiety enable real-time monitoring of these processes through techniques such as fluorescence resonance energy transfer (FRET) .
Applications in Biochemical Research
NPMI has been widely utilized in various biochemical studies:
- Protein Labeling : NPMI is used to label specific cysteine residues within proteins, allowing researchers to study protein interactions and dynamics. For example, the use of NPMI to label actin has provided insights into its interaction with myosin subfragments .
- Fluorescence Studies : The compound exhibits long excited-state fluorescence lifetimes (>100 nanoseconds), making it one of the most effective thiol-reactive probes for studying protein conformations .
- Monitoring Protein Interactions : In studies involving α-synuclein, NPMI labeling has allowed for the observation of conformational changes upon interaction with lipid membranes, providing insights into membrane-associated protein dynamics .
1. Actin-Myosin Interaction
A study demonstrated that labeling actin with NPMI at Cys-374 serves as an effective probe to monitor the interaction between actin and myosin subfragments. The presence of the label was found to decrease the affinity of actin for myosin by less than a factor of two, while not affecting the rate of binding significantly .
Parameter | Value |
---|---|
Binding Affinity Decrease | < 2x |
Rate of Binding | Unaffected |
Rate of Dissociation Increase | Up to 2x |
2. RNA Polymerase Modification
NPMI was also employed to introduce fluorescent probes into Escherichia coli RNA polymerase. The modification resulted in approximately two pyrene equivalents per enzyme molecule after a 15-minute incubation. This modification altered the secondary structure of the enzyme, leading to a reduction in overall enzymatic activity while still allowing for full-length transcript production .
Comparative Analysis with Similar Compounds
To better understand NPMI's unique properties, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-(1-Pyrenyl)iodoacetamide | Similar pyrene structure | Used as a fluorescent probe for nucleic acids |
N-(2-Pyrenyl)iodoacetamide | Pyrene located at position 2 | Different fluorescence characteristics |
Pyrene maleimide | Maleimide instead of iodoacetamide | Reacts specifically with thiol groups |
5-Iodoacetamido-1-pyrene | Iodoacetamido group at position 5 | Useful for studying protein folding dynamics |
The specificity of NPMI's reactivity with thiols while retaining robust fluorescent properties makes it particularly valuable for detailed biochemical investigations .
Properties
IUPAC Name |
2-iodo-N-(pyren-1-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-10-17(22)21-11-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)19(14)18(12)13/h1-9H,10-11H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLXDHPIAFAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376361 | |
Record name | N-(1-Pyrenemethyl)iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153534-76-0 | |
Record name | N-(1-Pyrenemethyl)iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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